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Compound of Interest

Compound Name:
Dimethyl 2-hydroxy-2-

methylmalonate

Cat. No.: B13658576

Get Quote

Executive Summary
Dimethyl 2-hydroxy-2-methylmalonate (CAS 19669-51-3), also known as dimethyl

methyltartronate, serves as a critical intermediate in the synthesis of heterocyclic

pharmaceuticals (e.g., Chlozolinate) and agrochemicals. Its utility is defined by the quaternary

carbon center carrying both a hydroxyl and a methyl group, which imparts unique steric and

electronic properties compared to unsubstituted malonates.

This guide provides a comprehensive analysis of the thermodynamic stability of this compound.

Unlike simple esters, the stability profile of dimethyl 2-hydroxy-2-methylmalonate is

governed by the competition between the electron-withdrawing inductive effect of the

-hydroxyl group (promoting hydrolysis) and the steric hindrance of the quaternary center
(retarding nucleophilic attack).

Key Stability Insights:

Hydrolytic Susceptibility: Moderate. The compound is prone to base-catalyzed hydrolysis

(saponification) leading to the unstable free acid.
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Thermal Risk: The parent ester is thermally stable up to

110°C. However, the hydrolyzed free acid (2-hydroxy-2-methylmalonic acid) is
thermodynamically unstable and undergoes rapid decarboxylation to lactic acid derivatives.

Storage Mandate: Anhydrous conditions are required to prevent the autocatalytic

degradation cascade.

Physicochemical Profile & Structural Analysis[1]
Understanding the molecule's architecture is the first step in predicting its thermodynamic

behavior.

Structural Parameters
The molecule consists of a central

carbon bonded to:

A Methyl group (

)

A Hydroxyl group (

)

Two Methyl ester groups (

)[1]

Table 1: Physicochemical Properties
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Property Value Source/Note

Molecular Formula

Molecular Weight 162.14 g/mol

Physical State
Colorless to pale yellow

liquid/oil
[1]

Boiling Point
106–110 °C (at reduced

pressure)
[2]

LogP (Predicted) -0.2 to 0.3 Hydrophilic nature [1]

pKa (OH group) ~13 (estimated) Acidic proton on hydroxyl

Electronic & Steric Effects on Stability
Inductive Effect (-I): The

-hydroxyl group is electron-withdrawing. This increases the electrophilicity of the carbonyl
carbons, theoretically making them more susceptible to nucleophilic attack (

,

) compared to dimethyl methylmalonate.

Steric Shielding: The quaternary center creates significant steric bulk. This "umbrella effect"

impedes the approach of nucleophiles to the carbonyl carbon, kinetically stabilizing the ester

against hydrolysis despite the electronic activation.

Intramolecular Hydrogen Bonding: Potential H-bonding between the

-OH and the carbonyl oxygen can stabilize the ester conformation, slightly increasing the
energy barrier for degradation.

Thermodynamic Stability Analysis
The thermodynamic stability of dimethyl 2-hydroxy-2-methylmalonate is defined by two

primary degradation vectors: Hydrolysis and Decarboxylation.
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Degradation Pathway (The "Cascade Effect")
The ester itself does not decarboxylate. However, trace moisture triggers a cascade:

Hydrolysis: Ester converts to the mono-ester and then the gem-diacid.

Decarboxylation: The resulting 2-hydroxy-2-methylmalonic acid is thermodynamically

unstable. It ejects

to form Lactic Acid (2-hydroxypropanoic acid).

Pathway Visualization:

Dimethyl 2-hydroxy-2-methylmalonate
(Stable Ester)

Mono-methyl Ester
(Intermediate)

+ H2O / k1
(Slow) 2-hydroxy-2-methylmalonic acid

(Unstable Gem-Diacid)
+ H2O / k2 Lactic Acid + CO2

(Thermodynamic Sink)

- CO2 / Heat
(Irreversible)

Click to download full resolution via product page

Figure 1: The degradation cascade from the stable ester to the thermodynamic sink (Lactic

Acid).

Hydrolysis Kinetics
The hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions.

Acidic Conditions (pH < 4): Slow. The protonation of the carbonyl oxygen is required, but the

cationic intermediate is destabilized by the adjacent electron-withdrawing OH group.

Basic Conditions (pH > 8): Rapid. The hydroxide ion is a strong nucleophile. While steric

hindrance slows the rate compared to dimethyl malonate, saponification is irreversible and

quantitative.

Thermal Stability
Pure Compound: Thermally stable up to its boiling point (~110°C) if anhydrous.
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In Formulation: If the system contains proton donors or moisture, the effective thermal

stability drops significantly due to the generation of the thermally labile diacid.

Experimental Protocols for Stability Assessment
To validate the stability of this compound in your specific application, use the following self-

validating protocols.

Protocol A: Accelerated Stability Screening (Arrhenius)
This protocol determines the shelf-life (

) and activation energy (

) of hydrolysis.

Reagents:

Phosphate buffer (pH 7.4), Citrate buffer (pH 4.0), Borate buffer (pH 9.0).

Acetonitrile (HPLC grade).

Internal Standard: Dimethyl phthalate (structurally stable reference).

Workflow:

Preparation: Dissolve Dimethyl 2-hydroxy-2-methylmalonate to a concentration of 1

mg/mL in buffers containing 10% Acetonitrile (to ensure solubility).

Incubation: Aliquot samples into sealed HPLC vials. Incubate at three temperatures: 40°C,

60°C, and 80°C.

Sampling: Analyze samples at

hours.

Analysis: Use Reverse-Phase HPLC (C18 column, Water/ACN gradient).

Calculation: Plot
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vs

to derive

.

Self-Validation Step:

Check: The peak area of the Internal Standard (Dimethyl phthalate) must remain constant

(<2% RSD) throughout the run. If it degrades, the thermal stress is too high for the analytical

system.

Protocol B: Thermal Gravimetric Analysis (TGA) for
Volatility vs. Decomposition
Distinguish between simple evaporation and chemical decomposition.

Instrument: TGA/DSC (e.g., TA Instruments Q500). Atmosphere: Nitrogen (Inert) vs. Air

(Oxidative).

Workflow:

Load 5–10 mg of sample into a platinum pan.

Ramp temperature from 25°C to 300°C at 10°C/min.

Data Interpretation:

Scenario A (Pure Evaporation): Smooth weight loss curve reaching 0% mass near the

boiling point (110–120°C). DSC shows an endotherm (vaporization).

Scenario B (Decomposition): Stepwise weight loss or residue formation. DSC shows an

exotherm (bond breaking/oxidation).

Implications for Drug Development
Formulation Strategy
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Excipient Compatibility: Avoid basic excipients (e.g., Magnesium Stearate, Sodium Starch

Glycolate) that can create a micro-environmental pH > 8, triggering hydrolysis.

Solvent Selection: In liquid formulations, avoid protic solvents (water, alcohols) unless

buffered to pH 4–5. Preferred solvents are DMSO, PEG 400, or anhydrous oils.

Analytical Monitoring
When developing an HPLC method for impurity profiling, you must monitor for:

Monomethyl 2-hydroxy-2-methylmalonate: The first hydrolysis product (more polar, elutes

earlier).

Lactic Acid: The degradation end-product (highly polar, often requires ion-pairing

chromatography or HILIC to retain).

Workflow Diagram for Analytical Method Development:

Sample Preparation

Column: C18
Mobile Phase: 0.1% H3PO4 / ACN

UV Detection @ 210 nm
(Ester carbonyl)

Resolution Check

Optimize Gradient

Poor Separation

Validate Method

Resolution > 1.5
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Figure 2: Analytical method development logic for detecting polar degradation products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b13658576?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13658576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

